molecular formula C11H16O2Si B11895286 Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- CAS No. 88932-60-9

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

Cat. No.: B11895286
CAS No.: 88932-60-9
M. Wt: 208.33 g/mol
InChI Key: NYNPXADTUTVEEK-UHFFFAOYSA-N
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Description

4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the fourth position and a trimethylsilyl group at the second position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Chemical Reactions Analysis

4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The methoxy and trimethylsilyl groups can also influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE can be compared with other similar compounds, such as:

    4-METHOXYBENZALDEHYDE: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.

    2-(TRIMETHYLSILYL)BENZALDEHYDE: Lacks the methoxy group, which affects its electronic properties and reactivity.

    4-ETHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its reactivity and solubility.

The uniqueness of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE lies in the combination of the methoxy and trimethylsilyl groups, which provide a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

88932-60-9

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

4-methoxy-2-trimethylsilylbenzaldehyde

InChI

InChI=1S/C11H16O2Si/c1-13-10-6-5-9(8-12)11(7-10)14(2,3)4/h5-8H,1-4H3

InChI Key

NYNPXADTUTVEEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)[Si](C)(C)C

Origin of Product

United States

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